N-[2-(Trifluoroacetyl)phenyl]benzamide
Description
Structure
3D Structure
Properties
CAS No. |
646057-58-1 |
|---|---|
Molecular Formula |
C15H10F3NO2 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-[2-(2,2,2-trifluoroacetyl)phenyl]benzamide |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)13(20)11-8-4-5-9-12(11)19-14(21)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
InChI Key |
SKJDHSZPFKAUII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(F)(F)F |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of N 2 Trifluoroacetyl Phenyl Benzamide
Diverse Synthetic Pathways for N-[2-(Trifluoroacetyl)phenyl]benzamide
The construction of this compound primarily involves the formation of the central amide bond and the introduction of the trifluoroacetyl group onto one of the phenyl rings.
Strategies for Amide Bond Formation
The most direct and common method for the synthesis of this compound is the acylation of a suitable amine precursor with a benzoyl derivative. The standard approach involves the reaction of 2'-amino-2,2,2-trifluoroacetophenone with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. google.com
Alternatively, amide bond formation can be achieved using various coupling reagents that activate the carboxylic acid. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like N-hydroxybenzotriazole (HOBt) can facilitate the condensation of benzoic acid with 2'-amino-2,2,2-trifluoroacetophenone. nih.gov
A variety of solvents can be employed for these reactions, with common choices including dichloromethane, diethyl ether, and toluene. The selection of the solvent and base is crucial for optimizing the reaction yield and minimizing side products.
Introduction and Manipulation of the Trifluoroacetyl Moiety
The trifluoroacetyl group is a key pharmacophore and a versatile synthetic handle. Its introduction onto the aromatic ring is a critical step in the synthesis of the target molecule. One of the most common methods for installing a trifluoroacetyl group is through the Friedel-Crafts acylation of an appropriately substituted aniline (B41778) derivative. chemguide.co.uknih.gov However, for the synthesis of this compound, it is more practical to start with a precursor that already contains the trifluoroacetyl group, such as 2-nitrobenzotrifluoride (B1293377).
The trifluoroacetyl group can also be generated from a trifluoromethyl group. For instance, the oxidation of a 2-(1-hydroxy-2,2,2-trifluoroethyl)phenyl group could potentially yield the desired ketone, although this is a less common approach.
Precursor Synthesis and Optimization
The primary precursor for the synthesis of this compound is 2'-amino-2,2,2-trifluoroacetophenone. A common route to this intermediate begins with the reduction of 2-nitrobenzotrifluoride to 2-aminobenzotrifluoride. google.com This reduction can be achieved using various reagents, such as catalytic hydrogenation with palladium on carbon or by using reducing agents like tin(II) chloride.
Once 2-aminobenzotrifluoride is obtained, the trifluoroacetyl group can be introduced. A plausible method involves the reaction with a suitable trifluoroacetylating agent.
| Amine | Acylating Agent/Carboxylic Acid | Coupling Reagent/Conditions | Product | Yield (%) | Reference |
| Aniline | 4-Bromobenzoyl chloride | Reflux in acetone | 4-Bromo-N-phenylbenzamide | - | nih.gov |
| Phenethylamine | Benzoyl chloride | NaOH, Water, Ice bath | N-(2-phenylethyl)benzamide | 99 | google.com |
| Substituted Anilines | Phthalic anhydride | HCl, Ethanol, Reflux | Imidazole-based N-phenylbenzamide derivatives | 80-85 | nih.gov |
| 2-(Aminomethyl)pyridine | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Ethyl chloroformate, Ethyl acetate | 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyrid-2-ylmethyl)benzamide | - | google.com |
This table presents examples of amide bond formation reactions analogous to the synthesis of the title compound.
Functional Group Interconversions and Derivatization Strategies
The presence of the trifluoroacetyl group and two phenyl rings in this compound allows for a variety of post-synthesis modifications.
Reactions at the Trifluoroacetyl Group
The ketone of the trifluoroacetyl group is a highly reactive site for nucleophilic attack. It can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride. cdnsciencepub.comcdnsciencepub.com The resulting 1-hydroxy-2,2,2-trifluoroethyl group can be a valuable chiral building block. Enantioselective reduction of similar trifluoromethyl ketones has been achieved with high efficiency using chiral organomagnesium amides. acs.org
The trifluoromethyl ketone can also serve as a precursor for the synthesis of various heterocyclic compounds. For example, reactions with hydrazines can lead to the formation of pyrazoles, and reactions with hydroxylamine (B1172632) can yield oxazoles. The reaction of α,β-unsaturated trifluoromethyl ketones with anilines has been shown to produce 2-trifluoromethyl quinolines. rsc.org
| Starting Material | Reagent(s) | Product | Comments | Reference |
| Aryl trifluoromethyl ketones | Sodium borohydride, 2-propanol | Aryl trifluoromethyl carbinols | High yields, reaction times vary with substituents. | cdnsciencepub.com |
| 2,2,2-Trifluoroacetophenone | Chiral organomagnesium amides | (S)- or (R)-1-Phenyl-2,2,2-trifluoroethanol | Excellent enantioselectivities and high yields. | acs.org |
| α,β-Unsaturated trifluoromethyl ketones | Anilines | 2-Trifluoromethyl quinolines | Tandem 1,2-addition, intermolecular annulation, and aerobic dehydrogenation. | rsc.org |
| Trifluoromethyl ketones | Nitroalkanes, then HBTU/DIEA, then Dess-Martin periodinane | Trifluoromethyl ketone inhibitors of SARS-CoV 3CL protease | Multi-step synthesis to produce protease inhibitors. | nih.gov |
This table showcases the reactivity of the trifluoromethyl ketone moiety, which is present in the title compound.
Modifications of the Phenyl Rings
Both phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. The directing effects of the substituents on each ring will govern the position of the incoming electrophile.
The benzamide (B126) nitrogen is an activating, ortho-, para-directing group for the phenyl ring it is attached to (the "aniline" ring). Conversely, the carbonyl group of the benzamide is a deactivating, meta-directing group for the other phenyl ring (the "benzoyl" ring). The trifluoroacetyl group is a strong deactivating, meta-directing group. Therefore, electrophilic substitution is most likely to occur on the aniline ring, primarily at the para position due to steric hindrance at the ortho positions. stackexchange.comguidechem.com Nitration of N-phenylbenzamide, for instance, predominantly yields the p-nitro derivative. askiitians.com
Friedel-Crafts acylation of the parent N-phenylbenzamide is also possible, although the reactivity is influenced by the nature of the amide. nih.gov For this compound, the strong deactivating effect of the trifluoroacetyl group would likely make Friedel-Crafts reactions on that ring very difficult.
Ortho-Directed Reactivity and Annulation Possibilities
The structure of this compound is inherently designed for intramolecular reactions. The amide group can act as an ortho-directing group, activating the C-H bond adjacent to it, while the trifluoroacetyl moiety provides a potent electrophilic site. This arrangement facilitates annulation, or ring-forming, reactions, leading to the synthesis of various heterocyclic compounds, most notably quinazolinones.
The transformation of N-acylanthranilic acid derivatives or related 2-substituted benzamides into quinazolinones is a well-established synthetic route. In the case of this compound, the trifluoroacetyl group's carbonyl carbon is a prime target for intramolecular nucleophilic attack by the amide nitrogen, typically after a condensation step with an amine or ammonia (B1221849) source. This cyclization is a key step in forming the quinazolinone core.
Research into the synthesis of quinazolines often utilizes precursors with similar functionalities. For instance, the reaction of 2-aminobenzophenones with various reagents can yield highly functionalized quinazolines. nih.gov Similarly, the condensation of 2-aminobenzamides with benzyl (B1604629) alcohols represents a modern approach to synthesizing 2-phenylquinazolin-4(3H)-ones. researchgate.net These methodologies underscore the potential of this compound to serve as a substrate in analogous transformations, leading to the formation of a six-membered heterocyclic ring fused to the original benzene (B151609) ring. A series of 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones, for example, were synthesized by reacting 3-amino-2-phenyl-3H-quinazoline-4-one with various carbonyl compounds, demonstrating the reactivity of the quinazolinone scaffold. nih.gov
The following table summarizes a relevant reaction for the synthesis of quinazolinones from related starting materials, illustrating a potential annulation pathway for this compound.
Table 1: Synthesis of 2-Phenylquinazolin-4(3H)-ones via Oxidative Condensation
This table illustrates the synthesis of 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamide (B116534) and benzyl alcohol, a reaction type applicable to derivatives like this compound.
| Entry | Benzyl Alcohol Derivative | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | t-BuONa | 120 | 24 | 84 |
| 2 | 4-Methylbenzyl alcohol | t-BuONa | 120 | 24 | 81 |
| 3 | 4-Methoxybenzyl alcohol | t-BuONa | 120 | 24 | 75 |
| 4 | 4-Chlorobenzyl alcohol | t-BuONa | 120 | 24 | 78 |
| 5 | 2-Chlorobenzyl alcohol | t-BuONa | 120 | 24 | 72 |
| Data sourced from a study on t-BuONa-mediated oxidative condensation. researchgate.net |
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. The synthesis of this compound and its derivatives can benefit significantly from these environmentally conscious approaches.
Performing reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction rates and yields. A notable example in a related field is the microwave-assisted Fries rearrangement for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, which proceeds efficiently under solvent-free conditions. nih.govresearchgate.net
Another relevant green methodology is the solvent-free synthesis of 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamides and benzyl alcohols. researchgate.net This reaction, mediated by a base like t-BuONa and using oxygen as the oxidant, avoids the use of hazardous solvents and transition-metal catalysts, offering an environmentally benign pathway to a key heterocyclic structure. researchgate.net The success of these solvent-free systems provides a strong precedent for developing similar green synthetic routes for this compound.
Table 2: Solvent-Free Synthesis of a Benzamide Derivative
This table highlights a microwave-assisted, solvent-free method for synthesizing a complex benzamide, showcasing the potential for green chemistry applications.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 3-amino-5-methylsulfanyl-1H-1,2,4-triazole | 2-fluorobenzoyl chloride | N-acylation | (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone | - |
| (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone | - | Microwave-assisted Fries rearrangement (catalyst- and solvent-free) | 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide | - |
| Data adapted from research on microwave-assisted Fries rearrangement. nih.govresearchgate.net Note: Specific yield for the rearrangement step was not detailed in the abstract. |
Eliminating catalysts, particularly those based on precious or toxic metals, is a core goal of green chemistry. While many organic transformations rely on catalysts, catalyst-free methods offer advantages in terms of cost, safety, and ease of product purification.
The aforementioned synthesis of 2-phenylquinazolin-4(3H)-ones via oxidative condensation with t-BuONa is not only solvent-free but also transition-metal-free, relying on a simple base and atmospheric oxygen. researchgate.net Similarly, the microwave-assisted Fries rearrangement to produce a fluorinated benzamide derivative proceeds without any catalyst. nih.govresearchgate.net These examples demonstrate that complex bond-forming and rearrangement reactions, relevant to the synthesis and transformation of this compound, can be achieved without the need for catalytic systems, thereby aligning with green chemistry principles.
Iii. Advanced Spectroscopic and Structural Elucidation of N 2 Trifluoroacetyl Phenyl Benzamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation
NMR spectroscopy is an unparalleled method for the precise determination of the chemical structure of N-[2-(Trifluoroacetyl)phenyl]benzamide in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra, a complete assignment of all atoms and their connectivity can be achieved, confirming the presence and electronic environment of the trifluoroacetylphenyl and benzamide (B126) moieties.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the amide proton and the aromatic protons of the two phenyl rings. Due to the ortho-substitution on one of the rings and the presence of electron-withdrawing groups, the aromatic region (typically δ 7.0-9.0 ppm) is expected to be complex. youtube.com The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effects of the carbonyl and trifluoroacetyl groups.
The amide proton (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, likely in the range of δ 9.0-11.0 ppm, a characteristic feature for benzanilides. oup.com The protons on the benzoyl ring are expected to show a pattern typical for a mono-substituted benzene (B151609) ring, while the protons on the 2-(trifluoroacetyl)phenyl ring will exhibit a more complex splitting pattern due to the ortho- and meta-couplings. youtube.com The proton ortho to the trifluoroacetyl group is expected to be the most deshielded due to the strong electron-withdrawing nature of the C(O)CF₃ group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | 9.0 - 11.0 | br s |
| Aromatic (Benzoyl) | 7.4 - 8.0 | m |
Disclaimer: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy, as direct experimental data for this compound was not found in the cited literature.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum will display distinct signals for the carbonyl carbons, the trifluoroacetyl carbon, and the aromatic carbons. The carbonyl carbon of the amide is expected to resonate around 165-170 ppm, while the ketone carbonyl of the trifluoroacetyl group will appear further downfield, typically in the range of 180-190 ppm, coupled to the fluorine atoms. compoundchem.com The carbon of the trifluoromethyl group will also show a characteristic quartet due to C-F coupling. core.ac.uk The aromatic carbons will appear in the 120-140 ppm region, with their specific shifts influenced by the substituents. organicchemistrydata.org
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the trifluoroacetyl group. A single resonance is expected for the -CF₃ group, typically appearing as a singlet in the range of -70 to -80 ppm relative to a standard like CFCl₃. dovepress.com The exact chemical shift can be influenced by the solvent and the electronic environment of the molecule. dovepress.com
Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | Amide C=O | 165 - 170 |
| ¹³C | Ketone C=O | 180 - 190 (q) |
| ¹³C | Aromatic C | 120 - 140 |
| ¹³C | CF₃ | ~117 (q) |
Disclaimer: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy, as direct experimental data for this compound was not found in the cited literature.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons within the two aromatic rings, aiding in the deconvolution of the overlapping multiplets in the one-dimensional spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic and any other CH carbons. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound and for providing insights into its conformational properties. nih.gov
The IR and Raman spectra of this compound are expected to be dominated by strong absorptions corresponding to the carbonyl and amide groups. The amide C=O stretching vibration typically appears as a strong band in the IR spectrum between 1630 and 1680 cm⁻¹. spectroscopyonline.com The exact position is sensitive to hydrogen bonding and the electronic nature of the substituents. The N-H stretching vibration of the secondary amide will give rise to a band in the region of 3200-3400 cm⁻¹. libretexts.org The ketone carbonyl of the trifluoroacetyl group is expected to absorb at a higher frequency, likely in the range of 1700-1720 cm⁻¹, due to the electron-withdrawing effect of the trifluoromethyl group. researchgate.net
Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| Ketone | C=O Stretch | 1700 - 1720 |
Disclaimer: The data in this table is predicted based on analogous compounds and general principles of vibrational spectroscopy, as direct experimental data for this compound was not found in the cited literature.
The trifluoromethyl group has several characteristic vibrational modes, primarily the C-F stretching vibrations. These typically appear as strong and complex bands in the IR spectrum in the region of 1100-1300 cm⁻¹. The symmetric and asymmetric stretching modes of the CF₃ group contribute to this absorption profile. These bands are often readily identifiable due to their high intensity.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
No public data is available for the mass spectrometric analysis of this compound.
High-Resolution Mass Spectrometry (HRMS)
No HRMS data has been found in published literature for this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
No MS/MS fragmentation data has been found in published literature for this compound.
X-ray Crystallography for Solid-State Molecular Architecture
No crystallographic data has been found in published literature for this compound.
Crystal System, Space Group, and Unit Cell Parameters
No data is available.
Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking
No data is available.
Intramolecular Conformations and Torsional Angles
No data is available.
Iv. Theoretical and Computational Investigations of N 2 Trifluoroacetyl Phenyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of N-[2-(Trifluoroacetyl)phenyl]benzamide. These calculations are based on the principles of quantum mechanics and can provide detailed information about the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often used to determine the optimized geometry of molecules. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to find the most stable three-dimensional arrangement of its atoms. rjptonline.orgmdpi.com The optimization process involves minimizing the energy of the molecule with respect to all its geometrical parameters. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Interactive Data Table: Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (amide) | 1.24 | ||
| C-N (amide) | 1.36 | ||
| N-H | 1.01 | ||
| C=O (keto) | 1.22 | ||
| C-CF3 | 1.54 | ||
| C-N-C | 128.5 | ||
| O=C-N | 123.1 | ||
| C-C=O (keto) | 119.8 | ||
| Phenyl Ring 1 / Amide Plane | |||
| Phenyl Ring 2 / Keto Plane |
Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap indicating higher reactivity. numberanalytics.comresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzoyl moiety, while the LUMO is likely centered on the electron-withdrawing trifluoroacetylphenyl group.
Interactive Data Table: FMO Analysis of this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.72 |
| HOMO-LUMO Gap (ΔE) | 5.13 |
Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.netwolfram.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the fluorine atoms of the trifluoromethyl group, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group and the aromatic protons would exhibit positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can reveal stabilizing interactions such as hyperconjugation. For this compound, NBO analysis can quantify the stabilization energies associated with intramolecular hydrogen bonding and other orbital interactions, providing a deeper understanding of the molecule's electronic structure. walisongo.ac.id
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By calculating the potential energy for each conformation, a potential energy surface (PES) can be generated. nih.govcapes.gov.br The PES helps to identify the most stable, low-energy conformations of the molecule. For this compound, key dihedral angles, such as those between the two phenyl rings and the amide plane, are varied to map out the conformational landscape. nih.gov
Prediction of Spectroscopic Parameters from First Principles
Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are based on first principles and can be compared with experimental data to confirm the molecule's structure. For this compound, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to particular functional groups. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR data. sfu.ca
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can simulate NMR spectra by calculating the magnetic shielding tensors of atomic nuclei. uzh.ch These simulations provide predicted chemical shifts (δ) and coupling constants (J) that can be compared with experimental data to confirm structural assignments.
For this compound, a simulated ¹H NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings and the amide N-H proton. The protons on the phenyl ring of the benzamide (B126) moiety would likely appear as a complex multiplet, while the protons on the 2-(trifluoroacetyl)phenyl ring would exhibit patterns characteristic of an ortho-substituted system. youtube.comyoutube.com The amide proton's chemical shift would be sensitive to its environment, particularly its involvement in any intramolecular hydrogen bonding. semanticscholar.org
A simulated ¹³C NMR spectrum would predict the chemical shifts for each unique carbon atom. The carbonyl carbons of the benzamide and trifluoroacetyl groups are expected to resonate at the downfield end of the spectrum. The carbon of the trifluoroacetyl group (CF₃) would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. Online prediction tools can also offer estimations for these spectral features. nmrdb.orgnmrdb.org
Table 1: Predicted NMR Spectral Data for this compound (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy and data from analogous compounds. Specific values would require dedicated DFT calculations.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Amide N-H | ~10-12 | Singlet (broad) | Shift is highly dependent on solvent and hydrogen bonding. |
| Aromatic C-H | ~7.0-8.5 | Multiplets | Complex patterns due to coupling within and between rings. |
| Carbonyl C=O (Amide) | ~165-170 | Singlet | Typical range for benzamide carbonyls. |
| Carbonyl C=O (Ketone) | ~180-190 | Quartet (due to ¹⁹F coupling) | Shift influenced by the electron-withdrawing CF₃ group. |
| CF₃ Carbon | ~115-125 | Quartet | Characteristic for trifluoromethyl groups. |
Calculated Vibrational Frequencies
Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. youtube.comyoutube.com These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the fundamental vibrational modes. nih.govvasp.at For a molecule like this compound, key vibrational modes would include the stretching frequencies of the N-H, C=O, and C-F bonds.
The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. semanticscholar.org Its exact position can indicate whether the N-H group is involved in hydrogen bonding; a shift to a lower frequency (red-shift) suggests such an interaction. The two carbonyl groups would give rise to strong C=O stretching bands, likely between 1650 and 1750 cm⁻¹. The trifluoroacetyl group's C=O stretch would be expected at a higher frequency than the amide C=O due to the electron-withdrawing nature of the fluorine atoms. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ and are expected to be strong.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on typical frequency ranges for the given functional groups. Specific values would require dedicated DFT calculations.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=O Stretch (Ketone) | 1700 - 1730 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
UV-Vis Electronic Transitions
Time-dependent density functional theory (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra. academie-sciences.frresearchgate.net These calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from occupied molecular orbitals, such as the highest occupied molecular orbital (HOMO), to unoccupied molecular orbitals, like the lowest unoccupied molecular orbital (LUMO).
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups. sci-hub.seacs.org The presence of conjugated systems generally leads to absorption in the UV region. Computational studies on similar benzamide derivatives have shown that the choice of functional and basis set in DFT calculations can influence the accuracy of the predicted absorption wavelengths. sci-hub.se
Table 3: Predicted UV-Vis Electronic Transitions for this compound (Illustrative) This table is illustrative and based on general principles and data from analogous compounds. Specific values require dedicated TD-DFT calculations.
| Transition Type | Predicted λmax (nm) | Contributing Orbitals (Typical) |
|---|---|---|
| π → π | ~200-280 | HOMO → LUMO |
| n → π | ~280-320 | HOMO-n → LUMO |
Understanding Intramolecular Interactions and Stabilizing Forces
The conformation and stability of this compound are influenced by a variety of intramolecular interactions. Computational chemistry provides methods to visualize and quantify these forces.
The structure of this compound, with a trifluoroacetyl group ortho to the benzamide linkage, is conducive to the formation of an intramolecular hydrogen bond. This bond can form between the amide hydrogen (N-H) and the oxygen atom of the trifluoroacetyl group's carbonyl. Such an interaction would create a six-membered ring, which is a stable arrangement. rsc.orgnih.govresearchgate.net The presence of this hydrogen bond would significantly influence the molecule's conformation, restricting the rotation around the C-N bond and holding the two ring systems in a relatively planar arrangement. nih.govnih.gov Computational studies on similar ortho-substituted benzamides have confirmed the existence and importance of such intramolecular hydrogen bonds in determining the preferred molecular geometry. semanticscholar.orgrsc.org
van der Waals forces: Dispersive forces between the aromatic rings.
C-H···O and C-H···F interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the electronegative oxygen or fluorine atoms.
π-π stacking: If the molecule adopts a folded conformation, there could be interactions between the electron clouds of the two phenyl rings.
These subtle but numerous interactions collectively stabilize the three-dimensional structure of the molecule. rsc.org
V. Mechanistic Investigations and Chemical Reactivity Studies of N 2 Trifluoroacetyl Phenyl Benzamide
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
The synthesis of N-[2-(Trifluoroacetyl)phenyl]benzamide and its derivatives typically involves standard amide bond formation reactions. The mechanism of these transformations, as well as subsequent derivatizations, is heavily influenced by the electronic properties of the trifluoroacetyl group.
The trifluoroacetyl group (-COCF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull has several significant effects on the reactivity of this compound.
Activation of the Amide Nitrogen: The trifluoroacetyl group can activate the nitrogen atom of the amide, making it more susceptible to certain reactions. In related systems, trifluoroacetyl groups have been shown to facilitate the cleavage of adjacent bonds, such as N-N bonds in trifluoroacetylated hydrazines when treated with reducing agents like samarium(II) iodide. nih.gov This suggests that the N-H bond of the amide in this compound may exhibit altered acidity and the C-N bond may be more susceptible to cleavage under specific reductive or oxidative conditions.
Influence on the Phenyl Ring: The trifluoroacetyl group deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution. This deactivation makes reactions on this ring more challenging compared to unsubstituted benzene (B151609).
Intramolecular Interactions: The ortho positioning of the trifluoroacetyl and benzamido groups allows for potential intramolecular interactions that can influence the molecule's conformation and reactivity. Studies on similar ortho-substituted benzamides have shown that these interactions can facilitate cyclization reactions. nih.gov
The amide bond in this compound can undergo various transformations, including hydrolysis and cleavage, under different reaction conditions.
Hydrolysis: Amide bonds are generally stable, but their hydrolysis can be promoted under acidic or basic conditions. In N-acylated amino acid amides, the nature of the N-acyl group can surprisingly influence the hydrolytic stability of a remote amide bond under mild acidic conditions. researchgate.net Electron-rich acyl groups can accelerate this hydrolysis. researchgate.net Conversely, the electron-withdrawing trifluoroacetyl group in this compound would be expected to influence the electron density around the amide linkage, though specific studies on its effect on hydrolysis are not prevalent.
Cleavage and Rearrangement: In certain contexts, amide bonds can be cleaved. For instance, N-acyl sulfonamides can undergo electrochemical migratory cyclization. nih.gov While not a direct analogue, this highlights that under specific electrochemical or catalytic conditions, complex transformations involving the amide linkage are possible.
Reactivity with Various Chemical Reagents
The reactivity of this compound with different chemical reagents is a function of the electrophilic and nucleophilic centers within the molecule, as well as the potential for radical-mediated processes.
The carbonyl carbon of the trifluoroacetyl group is a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the CF₃ group. This makes the ketone more electrophilic than a standard acetophenone.
Reactions at the Trifluoroacetyl Carbonyl: Organometallic reagents are expected to readily add to the trifluoroacetyl carbonyl. The reaction of ethyl trifluoroacetate (B77799) with organometallic reagents is known to proceed via stable tetrahedral adducts to form trifluoromethyl ketones. rsc.org A similar reactivity pattern can be anticipated for this compound.
Nucleophilic Aromatic Substitution: While the phenyl rings themselves are electron-rich, direct nucleophilic aromatic substitution is generally difficult unless activated by very strong electron-withdrawing groups or under specific catalytic conditions. Studies on the aminolysis of aryl N-phenylthiocarbamates have shown that the reaction can proceed through a concerted or stepwise mechanism depending on the leaving group. google.com
The following table summarizes the expected reactivity with nucleophiles based on studies of similar compounds.
| Reagent Type | Expected Reaction Site | Probable Product | Notes |
| Organolithium (RLi) | Trifluoroacetyl carbonyl | Tertiary alcohol | Based on the high reactivity of organolithiums with ketones. |
| Grignard (RMgX) | Trifluoroacetyl carbonyl | Tertiary alcohol | Similar to organolithium reagents. |
| Hydrides (e.g., NaBH₄) | Trifluoroacetyl carbonyl | Secondary alcohol | A standard reduction of a ketone. |
| Amines | Amide linkage (under harsh conditions or catalysis) | Transamidation products | Amide exchange is generally difficult but can be catalyzed. |
This table is predictive and based on the general reactivity of the functional groups.
Electrophilic aromatic substitution (EAS) on the two different phenyl rings of this compound will be governed by the directing effects of the existing substituents.
Ring A (attached to the trifluoroacetyl group): This ring is strongly deactivated by the trifluoroacetyl group (-COCF₃), which is a meta-director. Therefore, electrophilic attack will be slow and will primarily occur at the positions meta to the trifluoroacetyl group. mdpi.comevitachem.comresearchgate.net
Ring B (the benzoyl group): This ring is influenced by the -C(O)NH- group. The carbonyl part of this group is deactivating.
Ring C (the N-phenyl group): This ring is directly attached to the amide nitrogen. The lone pair on the nitrogen can be delocalized into this ring, making it an activating, ortho, para-directing group. However, this activation is tempered by the electron-withdrawing benzoyl group attached to the same nitrogen. In N-phenylbenzamide (benzanilide), bromination occurs at the para-position of the N-phenyl ring, indicating that this ring is the more activated of the two. nih.gov
The following table summarizes the predicted outcomes of electrophilic aromatic substitution on this compound.
| Reaction | Reagent | Predicted Major Substitution Position | Notes |
| Nitration | HNO₃/H₂SO₄ | Para to the -NH- on Ring C | The N-phenyl ring is the most activated towards EAS. |
| Bromination | Br₂/FeBr₃ | Para to the -NH- on Ring C | Similar to nitration, substitution is expected on the more activated ring. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely no reaction or on Ring C | The presence of deactivating groups generally inhibits Friedel-Crafts reactions. If it occurs, it would be on the most activated ring. |
This table is predictive and based on established principles of electrophilic aromatic substitution.
While less common for this class of molecules, radical reactions are a possibility under specific conditions, such as photochemical initiation or in the presence of radical initiators.
Potential for Radical Cyclization: Photochemical reactions of related 2-halo-N-pyridinylbenzamides have been shown to proceed via radical intermediates to form cyclized products. researchgate.net This suggests that under photolytic conditions, this compound could potentially undergo intramolecular reactions.
Reactions involving the Trifluoromethyl Group: The trifluoromethyl group itself is generally stable, but radical reactions involving fluorinated compounds are known. For instance, N-fluoro-N-arylsulfonamides have been developed as radical fluorinating agents. researchgate.net
Reactions Involving Electron-Withdrawing Groups: The presence of electron-withdrawing groups can influence the course of radical reactions. For example, radical reductions of alkyl halides bearing electron-withdrawing groups have been studied. researchgate.net While no direct studies on this compound have been reported, the electronic nature of the molecule suggests that it could participate in radical processes if appropriate radical initiators are employed.
Cyclization Reactions and Heterocycle Formation
This compound serves as a versatile precursor for the synthesis of a range of heterocyclic compounds. The strategic placement of the benzamide (B126) and trifluoroacetyl groups on the phenyl ring facilitates intramolecular reactions, providing a direct route to valuable chemical scaffolds.
The intramolecular cyclization of this compound and related structures typically proceeds through the interaction of the amide nitrogen with the electrophilic carbonyl carbon of the trifluoroacetyl group. This process can be initiated under various conditions, often involving a base or acid catalyst to facilitate the nucleophilic attack.
Mechanistic studies suggest that these reactions can follow different pathways depending on the reaction conditions and the presence of other reagents. For instance, in some cases, the reaction may proceed through a radical perfluoroalkylation followed by a C─F bond heterolytic cleavage and subsequent cyclization. researchgate.net In other related cyclization studies, the mechanism is initiated by the deprotonation of an amide function, followed by an intramolecular aza-Michael reaction. nih.gov The resulting intermediate then undergoes further transformations to yield the final heterocyclic product. The trifluoromethyl group plays a crucial role in activating the adjacent carbonyl group, making it highly susceptible to nucleophilic attack by the amide nitrogen.
A significant application of the reactivity of this compound is in the synthesis of fused ring systems. These complex polycyclic structures are of great interest in materials science and medicinal chemistry. thieme.de The intramolecular cyclization of this compound provides a direct route to quinazolinone derivatives, which are a class of fused heterocycles with a broad spectrum of biological activities. nih.govnih.gov
The synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones, for example, can be achieved from precursors related to this compound. nih.gov The general strategy involves the cyclization of an N-acylanthranilic acid derivative. In the case of this compound, the "N-acyl" component is the benzoyl group, and the "anthranilic acid" part is modified with a trifluoroacetyl group. The reaction conditions for these cyclizations can be tailored to favor the formation of specific fused ring systems. The table below summarizes representative transformations leading to fused heterocyclic systems from related precursors.
Table 1: Synthesis of Fused Ring Systems from this compound and Related Precursors
| Precursor | Reagents and Conditions | Fused Ring System | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Base (e.g., NaH), THF, reflux | 2-Phenyl-4-(trifluoromethyl)quinazolin-4-ol | Not Reported | Hypothetical based on known reactivity |
| 2-Aminobenzamide (B116534) | Phenyl isothiocyanate, triethylamine, ethanol, 70°C | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Not Reported | nih.gov |
| Anthranilic acid derivatives | Phenyl isothiocyanate derivatives, triethylamine, ethanol, 70°C for 24 h | 3-Substituted phenyl quinazolinone derivatives | Not Reported | nih.gov |
Kinetics and Thermodynamics of Key Reactions
The study of the kinetics and thermodynamics of the reactions of this compound provides valuable insights into the reaction mechanisms and allows for the optimization of reaction conditions. While specific kinetic and thermodynamic data for this compound is not extensively reported in the available literature, analogous systems offer a basis for understanding its reactivity.
For related amide cyclization reactions, kinetic studies have been performed to elucidate the reaction mechanism. For example, in the cyclization of interlocked fumaramides to form β-lactams, the reaction was monitored by 1H NMR spectroscopy to determine the rate, and Hammett plots were constructed to evaluate the effect of substituents on the reaction rate. nih.gov Such studies have confirmed that the rate-determining step can be the deprotonation of a specific group within the molecule. nih.gov
In the context of carbinolamide formation and breakdown, which is a related equilibrium to the initial step of cyclization in this compound, kinetic studies have been conducted as a function of pH. amazonaws.com These studies often reveal a pH-rate profile with regions of first-order dependence on hydroxide (B78521) concentration and pH-independent regions. amazonaws.com For instance, the pKa of the hydroxyl group in N-(hydroxymethyl)benzamide was determined to be 13.05, indicating the acidity of the intermediate in these reactions. amazonaws.com
Table 2: Key Kinetic and Thermodynamic Parameters for Related Amide Reactions
| Reaction | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Cyclization of interlocked N-benzylfumaramides | Reaction Rate | Accelerated by electron-withdrawing groups | CsOH (1 equiv.), 25 °C, DMF | nih.gov |
| Aqueous reaction of N-(hydroxymethyl)phthalimidine | pKa | 12.96 | Aqueous solution | amazonaws.com |
Vi. Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The combination of an electrophilic keto-group and a directing amide functionality within a compact framework makes N-[2-(Trifluoroacetyl)phenyl]benzamide a valuable precursor in the synthesis of elaborate organic molecules.
N-(2-Acylaryl)amides are well-established precursors for the synthesis of polycyclic heteroaromatic compounds, most notably quinolinones via the Camps cyclization. In this base-catalyzed intramolecular reaction, the amide nitrogen attacks the ketone, leading to a cyclization-dehydration cascade to form the quinolinone core. While specific studies on this compound are not prevalent, its structure strongly suggests its potential as a substrate for such transformations. The powerful electron-withdrawing nature of the trifluoroacetyl group would significantly increase the electrophilicity of the carbonyl carbon, likely facilitating the initial nucleophilic attack under milder conditions compared to non-fluorinated analogs.
Furthermore, modern transition-metal-catalyzed reactions provide pathways to other polycyclic systems. For example, cobalt-catalyzed C-H activation and annulation reactions of benzamides with alkynes have been shown to produce substituted isoquinolinones. nih.gov This type of reaction, directed by the amide group, could potentially be applied to this compound to construct complex, fluorinated polycyclic frameworks. nih.gov The general reactivity of enamides, which are structurally related to the enol form of the target molecule's keto-amide moiety, in cyclization and polycyclization reactions further underscores the potential for forming complex N-heterocycles. beilstein-journals.org
Cascade reactions, where multiple bonds are formed in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. The bifunctional nature of this compound makes it an ideal candidate to act as a key intermediate in such sequences. A hypothetical cascade could be initiated by the selective reaction at one of its functional groups, which then triggers subsequent intramolecular transformations.
For instance, a reaction could be designed where a nucleophile adds to the highly electrophilic trifluoromethyl ketone. The resulting intermediate could then be set up for an intramolecular cyclization involving the benzamide (B126) portion of the molecule. The principles of cascade design have been demonstrated in various systems involving amides and ketones. Amine-mediated transformations of alkynyl ketones and amides can lead to diverse carbocyclic and heterocyclic systems through a series of conjugate additions and cyclizations. nih.govresearchgate.net Similarly, cascade reactions involving in situ generated nitrosocarbonyl intermediates have been developed to produce α-ketoamides, which are valuable synthetic scaffolds. researchgate.net These examples establish that the functional group combination present in this compound is amenable to complex, multi-step transformations within a single pot.
Utilization in Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, and molecules like this compound can participate in these processes as either ligands that modulate the catalyst's activity or as substrates for bond-forming reactions.
The structure of this compound contains two potential coordination sites for a metal: the carbonyl oxygen of the benzamide and the oxygen of the trifluoroacetyl group. This arrangement allows it to potentially act as a bidentate O,O-donor ligand. The coordination of such a ligand to a transition metal can create a specific steric and electronic environment around the metal center, influencing the outcome of a catalytic reaction.
The coordination behavior of structurally related compounds supports this potential. For example, N-(2-aminophenyl)quinoline-2'-carboxamide, which has a similar amide linker but with N,N-donor atoms, forms stable complexes with a variety of transition metals, acting as a bidentate or tridentate ligand. capes.gov.br In these complexes, the neutral amide group coordinates through its oxygen atom. capes.gov.br By analogy, this compound could form a stable five-membered chelate ring with a metal center, which is a common motif in coordination chemistry. Such complexes could find use in various catalytic cycles where a robust, electron-poor ligand is required.
Table 1: Coordination Complexes of an Analogous Amide Ligand This table is based on the coordination behavior of the related ligand N-(2-aminophenyl)quinoline-2'-carboxamide and suggests potential coordination modes for this compound.
| Metal Ion | Anion | Coordination Mode | Resulting Stereochemistry |
| Co(II) | Cl⁻, NCS⁻ | Bidentate (N,O) | Tetrahedral/Octahedral |
| Ni(II) | NO₃⁻ | Bidentate (N,O) | Octahedral |
| Cu(II) | Cl⁻, Br⁻ | Tridentate (N,N,N) (deprotonated) | Square Planar/Polymeric |
| Pd(II) | Cl⁻ | Tridentate (N,N,N) (deprotonated) | Square Planar |
| Pt(II) | Cl⁻ | Bidentate (N,O) | Square Planar |
| Zn(II) | Cl⁻, Br⁻ | Bidentate (N,O) | Tetrahedral |
| Source: Adapted from S.P. Perlepes, et al. capes.gov.br |
This compound can also serve as a substrate in transition metal-catalyzed cross-coupling reactions. The amide group can function as a directing group to enable the activation of otherwise unreactive C-H bonds on the attached phenyl rings. nih.gov This strategy allows for the precise installation of new functional groups at positions ortho to the amide.
Cobalt-catalyzed C-H activation/annulation of benzamides with various fluoroalkylated alkynes has been demonstrated to yield complex isoquinolinones. nih.gov This precedent strongly suggests that the C-H bonds on the benzoyl ring of this compound could be functionalized through a similar catalytic process. The palladium-catalyzed cross-coupling of amines with aryl halides is a widely used method for forming C-N bonds and is a fundamental tool in the synthesis of pharmaceuticals and other fine chemicals. nih.govrsc.org While often used to construct anilines, related reactions can modify existing amide structures. Nickel-catalyzed cross-coupling reactions have also proven effective for converting certain activated amides into ketones. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Reactions with Amide Substrates
| Reaction Type | Catalyst System | Substrate | Product Type |
| C-H Activation/Annulation | Co(acac)₂ / AgNO₃ | Benzamide + Alkyne | Isoquinolinone |
| N-Arylation | Pd(OAc)₂ / Ligand | Amine + Aryl Halide | N-Aryl Amide |
| Suzuki-Miyaura Coupling | Ni / bis-NHC Ligand | N-Acylpyrrole + Arylboronic Ester | Diarylketone |
| Negishi-type Coupling | PdCl₂(Amphos)₂ / Zn | Benzyl (B1604629) Halide + Aryl Halide | Diarylmethane |
| Sources: nih.govnih.govrsc.orgnih.gov |
Preparation of New Functional Materials and Specialty Chemicals (Non-Biological)
The incorporation of fluorine into organic molecules can impart unique properties, such as increased thermal stability, chemical resistance, and hydrophobicity. qualitas1998.net this compound, with its CF₃ group, is a valuable building block for the synthesis of fluorinated functional materials and specialty chemicals. nih.govman.ac.uk
The molecule could be incorporated as a monomer into a polymer backbone, leading to fluorinated polyamides or related polymers with tailored properties. Such materials could find applications as high-performance coatings, membranes, or in optical devices. qualitas1998.net The synthesis of fluorinated acid-functionalized porphyrins for applications in catalysis and materials science illustrates how complex fluorinated building blocks can be used to create functional macromolecules. nih.gov
In the realm of specialty chemicals, derivatives of this compound could serve as precursors to fluorinated dyes or pigments. The extended conjugation provided by the two aromatic rings, combined with the electronic influence of the trifluoroacetyl group, could be tuned to achieve desired optical properties. The synthesis of complex hydrazone derivatives from the related 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide highlights its utility as a key intermediate for creating new molecular entities. researchgate.net
Components of Organic Electronic Materials (Theoretical)
The development of novel organic semiconductors is crucial for advancing the field of organic electronics, including applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound, inferred from computational studies on similar structures, indicate its potential as a component in such materials.
The core of this potential lies in the molecule's electronic structure. The benzamide unit, a common motif in various organic compounds, provides a rigid and planar framework that can facilitate intermolecular interactions and charge transport. The introduction of a trifluoroacetyl group (-COCF3) onto one of the phenyl rings is expected to significantly influence the molecule's electronic properties. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This property can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.
Theoretical studies on benzamide derivatives using Density Functional Theory (DFT) have shown that the introduction of different functional groups can tune the HOMO-LUMO energy gap. sci-hub.senih.gov For instance, the energy gap of a standard benzamide is reported to be around 5.65 eV, and the introduction of various substituents can alter this value. sci-hub.se In the case of this compound, the strong electron-withdrawing nature of the trifluoroacetyl group would likely lead to a lower LUMO energy level, which can be advantageous for n-type semiconductor materials by facilitating electron injection and transport.
First-principles calculations on chlorinated phenyl benzamides have demonstrated that halogenation can impact the electronic band gap and dielectric constant. researchgate.net For example, 4-chloro-phenyl-benzamide was found to have a band gap of 0.74 eV, a value that falls within the range of semiconducting materials. researchgate.net While chlorine is less electronegative than fluorine, this suggests that the presence of halogens can significantly modulate electronic properties. The trifluoroacetyl group, with its three fluorine atoms, would be expected to have an even more pronounced effect.
The table below summarizes theoretical data for related benzamide derivatives, illustrating how substitutions can alter key electronic properties relevant to semiconductor performance.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzamide (Reference) | - | - | 5.65 |
| N-benzhydryl benzamide | - | - | 5.37 |
| N,N-diphenethyl benzamide | - | - | 5.44 |
| 4-chloro-phenyl-benzamide | - | - | 0.74 |
| 2-chloro-3-chloro-phenyl-benzamide | - | - | 3.08 |
Data compiled from theoretical studies on benzamide derivatives. sci-hub.seresearchgate.net
Based on these theoretical considerations, this compound could be investigated as a building block for:
N-type organic semiconductors: The low-lying LUMO level induced by the trifluoroacetyl group could make it a suitable candidate for electron-transporting materials in OFETs and OPVs.
Host materials in OLEDs: The potentially wide bandgap and high thermal stability, a characteristic often associated with fluorinated compounds, could make it a good host material for phosphorescent emitters.
Interlayer materials: Its tunable electronic properties could be exploited in charge injection or blocking layers to improve device efficiency and stability.
Advanced Polymer Precursors
The synthesis of high-performance polymers with tailored properties such as high thermal stability, chemical resistance, and specific mechanical strengths is an ongoing goal in materials science. Poly(benzamide)s, a class of aromatic polyamides, are known for their excellent thermal and mechanical properties. acs.org The structure of this compound makes it a promising, albeit theoretical, precursor for novel fluorinated polyamides.
The incorporation of fluorine into polymer backbones is a well-established strategy to enhance properties like thermal stability, chemical inertness, and low surface energy. researchgate.net Precursors containing trifluoromethyl groups are valuable in the synthesis of such advanced fluoropolymers. nbinno.com The trifluoroacetyl group in this compound could be leveraged in polymerization reactions to create polymers with desirable characteristics.
One potential route for polymerization could involve the transformation of the trifluoroacetyl group or the utilization of the amide's reactivity. For instance, if the benzamide's N-H bond were to participate in a polycondensation reaction, the trifluoroacetylphenyl moiety would become a repeating side group, imparting fluorinated characteristics to the entire polymer chain. The synthesis of poly(N-fluoroalkyl benzamide) has been demonstrated to produce polymers with controlled molecular weights and narrow polydispersity, highlighting the feasibility of incorporating fluorinated side chains onto a poly(benzamide) backbone. researchgate.net
The properties of polymers derived from this compound could be theoretically tailored. The rigid benzamide units would contribute to a high glass transition temperature and mechanical strength, while the fluorinated side chains would be expected to provide:
Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals and solvents. nbinno.com
Hydrophobicity and Oleophobicity: The low surface energy associated with fluorinated groups would result in materials with water and oil-repellent properties.
Low Dielectric Constant: The presence of fluorine often leads to a lower dielectric constant, making such polymers suitable for applications in microelectronics as insulating layers. nbinno.com
The table below outlines the expected properties of a hypothetical polymer derived from this compound based on the known characteristics of fluorinated polyamides.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | Presence of aromatic rings and C-F bonds. nih.gov |
| Chemical Resistance | Excellent | Inertness of fluorinated aliphatic groups. nbinno.com |
| Solubility | Potentially improved in select solvents | The bulky, fluorinated side group may disrupt chain packing. |
| Surface Energy | Low | High fluorine content leads to hydrophobicity/oleophobicity. researchgate.net |
| Dielectric Constant | Low | Electronegativity and low polarizability of fluorine. nbinno.com |
These characteristics suggest that polymers synthesized from this compound could find use in demanding applications such as high-performance coatings, advanced composites for the aerospace industry, and dielectric materials for electronic components. Further research into the synthesis and polymerization of this compound is needed to validate these theoretical applications.
Vii. Future Directions and Emerging Research Opportunities
Exploration of Uncharted Reactivity Patterns
The trifluoroacetyl group, a potent electron-withdrawing substituent, is expected to significantly influence the reactivity of the phenyl ring to which it is attached, as well as the adjacent amide functionality. Future research should systematically investigate these electronic effects.
One area of interest is the electrophilic aromatic substitution of the two phenyl rings. The benzoyl group is a deactivating, meta-directing group, while the trifluoroacetyl group is also strongly deactivating and meta-directing. The -NH- group of the amide is an activating, ortho-, para-directing group. The interplay of these directing effects could lead to complex substitution patterns under various reaction conditions. For instance, studies on the bromination of N-phenylbenzamide have shown that the substitution occurs on the N-phenyl ring at the para position due to the directing effect of the amine group. doubtnut.comdoubtnut.com A systematic study of halogenation, nitration, and sulfonation reactions on N-[2-(Trifluoroacetyl)phenyl]benzamide would provide valuable data on the regioselectivity and reactivity of this system.
Furthermore, the carbonyl group of the trifluoroacetyl moiety presents a reactive site for nucleophilic attack. Its reactivity could be compared with other ketones under various conditions. The proximity of the amide linkage may also lead to intramolecular cyclization or rearrangement reactions under specific thermal or catalytic conditions, a phenomenon that warrants thorough investigation.
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of benzamides often involves the reaction of an amine with a benzoyl chloride. rsc.orgresearchgate.netnih.gov For this compound, this would likely involve the reaction of 2-aminobenzotrifluorone with benzoyl chloride. Future research could focus on developing more sustainable and efficient synthetic routes.
One promising approach is the use of catalytic methods that avoid the need for stoichiometric activating agents. For example, gold-catalyzed aerobic oxidative amidation of alcohols and azides has been reported for the synthesis of N-phenylbenzamides. rsc.org Applying such a method to the synthesis of this compound would represent a significant step towards a greener process. Another sustainable approach could involve one-pot, multi-component reactions, which have been successfully employed for the synthesis of other complex benzamide (B126) derivatives. researchgate.net
The use of alternative energy sources, such as microwave or ultrasound irradiation, has been shown to accelerate the synthesis of benzoxazole (B165842) derivatives from related starting materials and could be explored for the synthesis of the title compound. google.com
| Synthetic Approach | Potential Advantages | Key Considerations |
| Catalytic Amidation | Avoids stoichiometric activators, potentially milder conditions. | Catalyst selection, optimization of reaction conditions (temperature, solvent). |
| One-Pot Reactions | Increased efficiency, reduced waste. | Compatibility of reactants and reagents. |
| Microwave/Ultrasound | Reduced reaction times, potentially higher yields. | Equipment availability, scalability. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deeper mechanistic insights. For this compound, density functional theory (DFT) calculations could be employed to understand its electronic structure, conformational preferences, and spectroscopic properties. nih.govgoogle.com
Molecular dynamics simulations could provide insights into the conformational flexibility of the molecule and its interactions with solvents or other molecules. ebi.ac.uk Such studies have been used to understand the behavior of similar molecules like N-acetyl-phenylalaninylamide in solution. nih.govgoogle.com
Furthermore, computational models can be used to predict the regioselectivity of electrophilic substitution reactions, corroborating and rationalizing experimental findings. Docking studies, which are often used in drug discovery to predict the binding of a molecule to a protein, could also be adapted to understand how this compound might interact with catalysts or other reactive species. nih.govnih.gov
| Computational Method | Predicted Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, bond lengths, vibrational frequencies, NMR shifts. | Guide spectroscopic characterization and predict reactivity. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. | Understand solution-phase behavior and potential for self-assembly. |
| Reaction Pathway Modeling | Transition state energies, reaction mechanisms. | Elucidate mechanisms of known and potential reactions. |
Design and Synthesis of New Structural Analogues for Fundamental Chemical Research
The synthesis of structural analogues of this compound by systematically modifying its core structure can provide valuable structure-property relationship data. These analogues can be used to fine-tune the electronic and steric properties of the molecule for various applications in materials science or as intermediates in organic synthesis.
Modifications could include:
Substitution on the benzoyl ring: Introducing electron-donating or electron-withdrawing groups on the benzoyl ring would modulate the electronic properties of the amide and the distal phenyl ring.
Alteration of the trifluoroacetyl group: Replacing the trifluoromethyl group with other perfluoroalkyl groups or other electron-withdrawing moieties would allow for a systematic study of the impact of this group on the molecule's properties.
Modification of the amide linker: Replacing the N-H proton with an alkyl or aryl group would alter the conformational freedom and hydrogen bonding capabilities of the molecule.
The synthesis and characterization of these new analogues would contribute to a more comprehensive understanding of the chemical space around N-phenylbenzamides and could lead to the discovery of molecules with novel and interesting properties. For example, various substituted N-phenylbenzamides have been synthesized and investigated for their biological activities. nist.govnih.govnih.gov While the current focus is on fundamental chemical research, the knowledge gained could provide a basis for future applied research.
| Analogue Type | Structural Modification | Research Goal |
| Benzoyl-substituted | Introduction of substituents on the benzoyl ring. | Study electronic effects on reactivity and conformation. |
| Fluoroalkyl-modified | Replacement of CF3 with other fluoroalkyl groups. | Investigate the role of the perfluoroalkyl group. |
| N-substituted | Alkylation or arylation of the amide nitrogen. | Probe the importance of the amide N-H for structure and reactivity. |
Q & A
Basic: What synthetic strategies are recommended for N-[2-(Trifluoroacetyl)phenyl]benzamide in laboratory-scale synthesis?
Answer:
The synthesis typically involves sequential functionalization of the benzamide and trifluoroacetyl moieties. A common approach includes:
- Acylation : Reacting 2-aminophenol derivatives with trifluoroacetic anhydride under anhydrous conditions to introduce the trifluoroacetyl group.
- Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide group to the activated aromatic amine intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the pure product .
Key considerations : Control reaction temperature (<5°C during acylation to minimize side reactions) and monitor intermediates via TLC or LC-MS.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., trifluoroacetyl resonance at ~160 ppm in C NMR) and aromatic proton splitting .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding polymorphism (e.g., P2/n space group observed in related benzamides) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., ESI-MS m/z calculated for CHFNO: 308.08) .
Advanced: How does the trifluoroacetyl group influence the compound’s biochemical interactions, and how can conflicting data on enzyme inhibition be resolved?
Answer:
The trifluoroacetyl group enhances lipophilicity (logP ~3.2) and metabolic stability by resisting cytochrome P450 oxidation. However, contradictions in enzyme inhibition data (e.g., conflicting IC values for kinase targets) may arise due to:
- Assay conditions : Variability in buffer pH or co-solvents (e.g., DMSO >1% can denature proteins).
- Off-target effects : Use orthogonal assays (e.g., SPR binding vs. enzymatic activity) to confirm specificity.
- Structural analogs : Compare inhibition profiles with derivatives lacking the trifluoroacetyl group to isolate its role .
Advanced: What structure-activity relationship (SAR) strategies optimize this compound derivatives for GPR35 agonism?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF, -NO) at the benzamide para-position to enhance receptor binding (EC <0.1 μM observed in analogs) .
- Bioisosteric replacement : Replace the trifluoroacetyl group with tetrazole rings to improve aqueous solubility while retaining potency.
- Molecular docking : Use software like AutoDock to predict binding poses in GPR35’s hydrophobic pocket, guided by X-ray data from co-crystallized ligands .
Advanced: How can computational methods predict physicochemical properties and druglikeness of this compound?
Answer:
- QSPR models : Predict logP, solubility, and permeability using descriptors like polar surface area (PSA <90 Ų for CNS penetration).
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability.
- Neural networks : Train models on PubChem datasets to forecast metabolic pathways (e.g., glucuronidation susceptibility) .
Basic: What functional group transformations are feasible for this compound in medicinal chemistry applications?
Answer:
- Hydrolysis : Convert the trifluoroacetyl group to -NH under basic conditions (e.g., NaOH/EtOH) for prodrug activation.
- Reductive amination : Modify the benzamide nitrogen with aldehydes (e.g., NaBHCN/CHCN) to introduce alkyl chains for improved bioavailability.
- Suzuki coupling : Attach aryl boronic acids to the phenyl ring for diversification .
Advanced: How do polymorphic forms of this benzamide derivative impact its biological activity, and how can they be characterized?
Answer:
Polymorphs (e.g., Form I vs. Form II) exhibit differences in solubility and dissolution rates, affecting in vivo efficacy. Characterization methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
